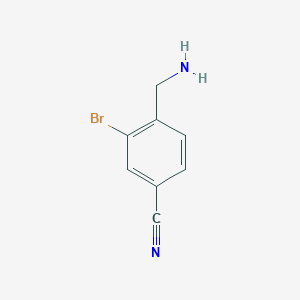![molecular formula C18H15ClN2O2S B2612641 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide CAS No. 361168-11-8](/img/structure/B2612641.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide” is a complex organic molecule that contains a thiazole ring . Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazole derivatives are often synthesized through condensation reactions involving alpha-halo ketones and thioamides .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chlorophenyl ring is oriented at an angle with respect to the thiazole ring .Scientific Research Applications
Synthesis and Characterization
The compound “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide” can be synthesized from 4-chloroaniline under solvent-free conditions . The synthesized compounds are characterized through various spectroscopic techniques such as elemental analysis, MS, NMR, UV/VIS, and FTIR . The data obtained from these techniques are in accordance with the assigned structures .
Antimicrobial Activity
This compound has shown promising antimicrobial activity. It has been tested for antimicrobial action against bacterial and fungal strains . The results of antimicrobial activity revealed a promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Antifungal Activity
The compound has demonstrated potent antifungal activity against Candida albicans and Candida glabrata .
Antioxidant Activity
The compound has been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . The results of these assays have shown that the compound has a significant antioxidant effect .
Toxicity Studies
The toxicity of the compound has been studied on freshwater cladoceran Daphnia magna Straus . In silico studies were also performed concerning the potential antimicrobial effect and toxicity .
Chemoselective N-Acylation Reagents
A variety of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, which are related to the compound , have been developed as chemoselective N-acylation reagents . These reagents have been used for selective protection of primary amines in the presence of secondary amines, acylation of aliphatic amines in the presence of aryl amines, and monofunctionalization of primary-secondary diamines .
Green Chemistry
All of the acylation reactions using this compound were carried out in water as a green solvent . The high stability and easy preparation of these acylating reagents are other advantages of this method .
Drug Design
The compound has been used in drug design . In silico studies have been performed to evaluate its potential as a drug . The results of these studies have revealed a promising potential for the compound in the development of novel antimicrobial agents .
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide Compounds with a thiazole ring, like this one, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The specific mode of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide Thiazole derivatives are known to interact with their targets, causing various changes that result in their diverse biological activities .
Biochemical Pathways
The exact biochemical pathways affected by N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide Thiazole derivatives are known to affect various pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The ADME properties of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the pharmacokinetics of the compound.
Result of Action
The molecular and cellular effects of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide Thiazole derivatives have been reported to have diverse biological activities, which would result in various molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide Factors such as solubility and stability in various solvents could potentially influence the compound’s action .
properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c19-14-8-6-13(7-9-14)16-12-24-18(20-16)21-17(22)10-11-23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZONNJYAFPFXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

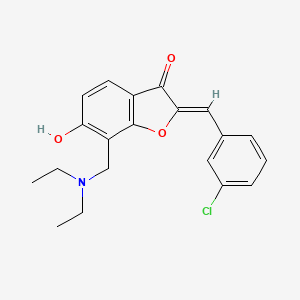

![2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2612560.png)
![1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2612561.png)

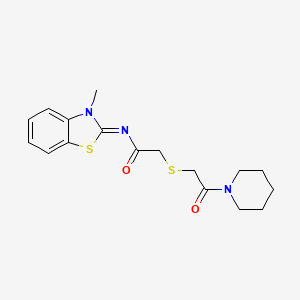
![1-imidazo[1,2-a]pyrimidin-3-yl-Ethanone](/img/structure/B2612566.png)
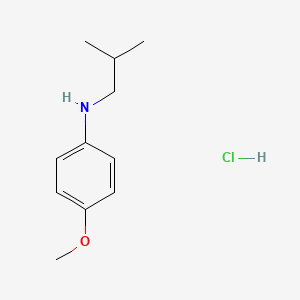
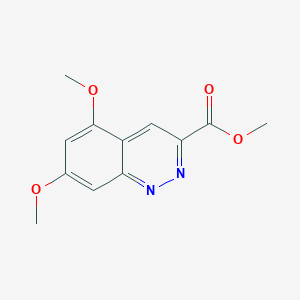

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2612576.png)

![N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide](/img/structure/B2612579.png)
